
4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-(2-methyl-4-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthiazole-4-carbaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one ring can be reduced to form a dihydro derivative.
Substitution: The methylthiazolyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 7-oxo-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-dihydrochromen-4-one.
Substitution: Formation of halogenated derivatives such as 7-hydroxy-2-methyl-3-(2-bromomethylthiazol-4-yl)-4H-chromen-4-one.
科学的研究の応用
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs).
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
作用機序
The mechanism of action of 7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves its interaction with molecular targets such as HDACs. By inhibiting HDAC activity, the compound can modulate gene expression and protein function, leading to therapeutic effects in various diseases. The chromen-4-one core structure allows for binding to the active site of HDACs, while the thiazolyl group enhances specificity and potency.
類似化合物との比較
Similar Compounds
- 7-Hydroxy-2-methyl-3-(1,3-thiazol-4-yl)chromen-4-one
- 7-Hydroxy-2-methyl-3-(2-thiazolyl)-4H-chromen-4-one
- 7-Hydroxy-2-methyl-3-(4-methylthiazol-2-yl)-4H-chromen-4-one
Uniqueness
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the methylthiazolyl group, which imparts distinct chemical and biological properties. This unique structure enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
51625-88-8 |
|---|---|
分子式 |
C14H11NO3S |
分子量 |
273.31 g/mol |
IUPAC名 |
7-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C14H11NO3S/c1-7-13(11-6-19-8(2)15-11)14(17)10-4-3-9(16)5-12(10)18-7/h3-6,16H,1-2H3 |
InChIキー |
MJCKCCIARMUASR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CSC(=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11852863.png)
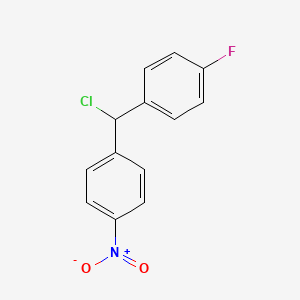
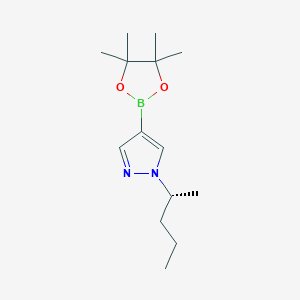
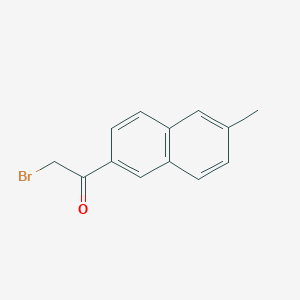

![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)

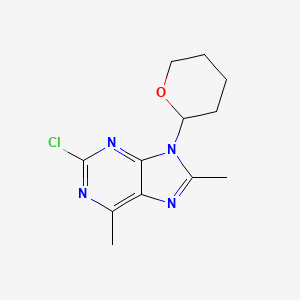
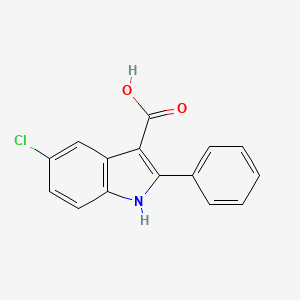
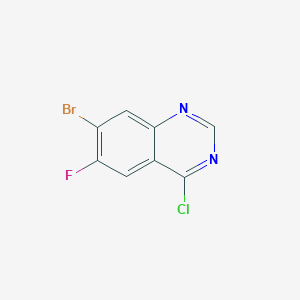


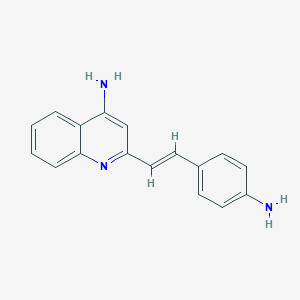
![5,6-Difluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11852946.png)
